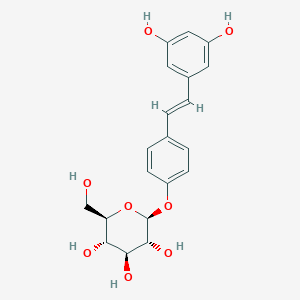
Resveratroloside
描述
Resveratroloside is a natural product found in Pinus sylvestris, Paeonia lactiflora, and other organisms with data available.
作用机制
Target of Action
Resveratroloside, a derivative of resveratrol, is known to be a competitive inhibitor of α-glucosidase . α-glucosidase is an enzyme involved in the breakdown of carbohydrates into simple sugars, thus playing a crucial role in regulating blood glucose levels .
Mode of Action
This compound interacts with α-glucosidase, inhibiting its activity. This inhibition slows down the breakdown of carbohydrates, thereby regulating postprandial blood glucose (PBG) levels . This interaction and the resulting changes contribute to the compound’s potential cardioprotective effect .
Biochemical Pathways
This compound, like its parent compound resveratrol, is part of the stilbenoid group of polyphenols . It is synthesized via hydroxylation, glycosylation, O-methylation, and prenylation . The compound’s action on α-glucosidase affects the carbohydrate metabolism pathway, influencing blood glucose levels .
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, studies on resveratrol, from which this compound is derived, indicate that it has low bioavailability and solubility . This compound has been reported to have good metabolic stability , suggesting that it may have different ADME (Absorption, Distribution, Metabolism, and Excretion) properties than resveratrol.
Result of Action
The primary molecular effect of this compound is the inhibition of α-glucosidase, leading to regulated PBG levels . This action at the cellular level can contribute to cardioprotection . Furthermore, resveratrol, from which this compound is derived, has been reported to have anti-inflammatory, anti-carcinogenic, and neuroprotective effects .
Action Environment
The action of this compound, like that of resveratrol, can be influenced by various environmental factors. For instance, the production of resveratrol in plants varies according to the plant cultivar, genotype, location, environmental conditions, and growing season . Similarly, the action of this compound could potentially be influenced by factors such as the individual’s diet, gut microbiome, and overall health status.
生化分析
Biochemical Properties
Resveratroloside interacts with various enzymes and proteins in biochemical reactions. It is produced through a coculture system of two metabolically engineered Escherichia coli populations. The upstream module expresses two enzymes converting para-coumaric acid into resveratrol, and the downstream module expresses glucosyltransferase to convert the resveratrol into its glucosidated forms, including this compound .
Cellular Effects
Its parent compound, resveratrol, has been shown to have protective effects against some cancers and possesses a beneficial effect on the cardiovascular system . It is plausible that this compound may share some of these cellular effects.
Molecular Mechanism
It is known that this compound is a glucoside of resveratrol, meaning it has a glucose molecule attached to the resveratrol molecule . This modification could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been reported that this compound has good metabolic stability in liver microsomes .
Dosage Effects in Animal Models
Studies on resveratrol, the parent compound of this compound, suggest that it may have beneficial effects at doses between 10–80 mg/kg/day in animal models .
Metabolic Pathways
This compound is involved in the metabolic pathways of resveratrol. It is produced by the addition of a glucose molecule to the resveratrol molecule, a process that involves the enzyme glucosyltransferase .
Transport and Distribution
Studies on resveratrol suggest that it can be transported and distributed within cells and tissues .
Subcellular Localization
Studies on resveratrol suggest that it may be localized in various compartments or organelles within the cell .
属性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-5-3-11(4-6-15)1-2-12-7-13(22)9-14(23)8-12/h1-9,16-26H,10H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOKEYJFAJITAG-CUYWLFDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415792 | |
| Record name | Resveratroloside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38963-95-0 | |
| Record name | Resveratroloside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38963-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Resveratroloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038963950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resveratroloside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RESVERATROLOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DBS6RKM2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


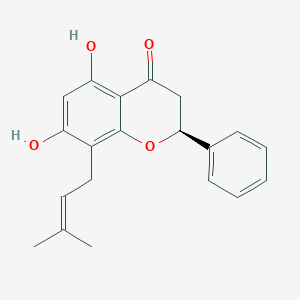
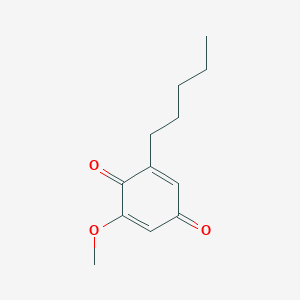

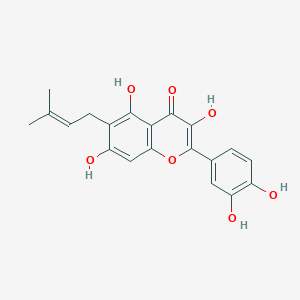


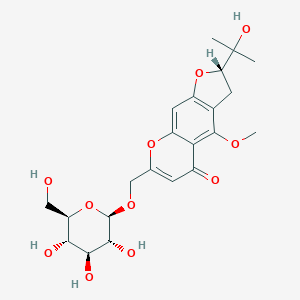
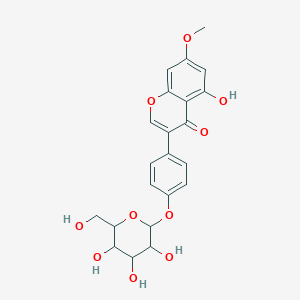
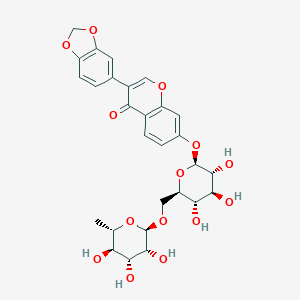
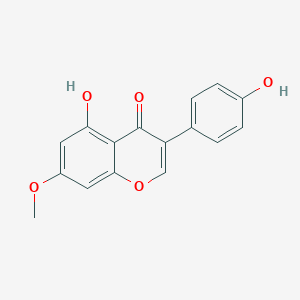
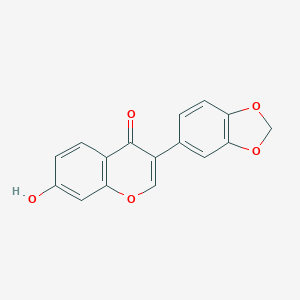
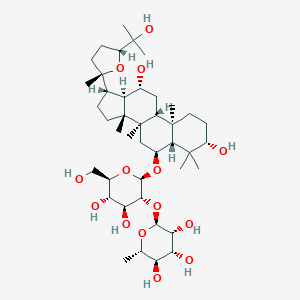

![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(1S,2S,4S,8S,9S,12S,13R)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B192212.png)
